N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that features a benzothiazole moiety, a pyrimidine ring, and a dimethoxybenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative through a condensation reaction between 2-aminobenzenethiol and an appropriate aldehyde.
Pyrimidine Ring Formation: The benzothiazole derivative is then reacted with a suitable β-keto ester and urea under acidic conditions to form the pyrimidine ring.
Coupling Reaction: The final step involves coupling the pyrimidine derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit key enzymes and pathways in pathogens and cancer cells.
Biological Studies: It is used in studies to understand the mechanisms of drug resistance and to develop new therapeutic strategies.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide involves:
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)benzothiazole derivatives: These compounds share the benzothiazole moiety and have shown potent antimicrobial activity.
Benzo[d]thiazole-2-thiol derivatives: These compounds are known for their quorum sensing inhibition in bacteria.
N-(6-chlorobenzo[d]thiazol-2-yl) derivatives: These compounds have been studied for their pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is unique due to its combination of a benzothiazole moiety, a pyrimidine ring, and a dimethoxybenzamide group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H20N6O5S2 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H20N6O5S2/c1-32-13-8-7-11(9-14(13)33-2)19(30)26-17-18(23)27-21(28-20(17)31)34-10-16(29)25-22-24-12-5-3-4-6-15(12)35-22/h3-9H,10H2,1-2H3,(H,26,30)(H,24,25,29)(H3,23,27,28,31) |
InChI Key |
BHNPERQYPCIAMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC4=CC=CC=C4S3)N)OC |
Origin of Product |
United States |
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